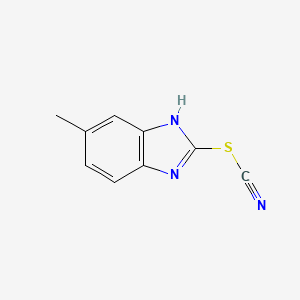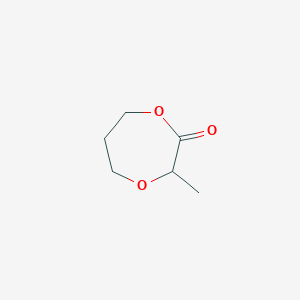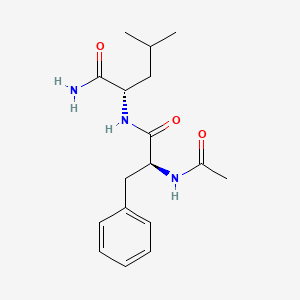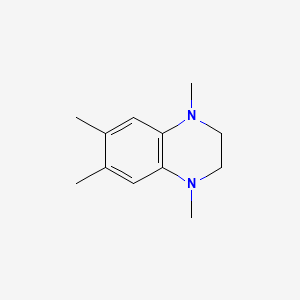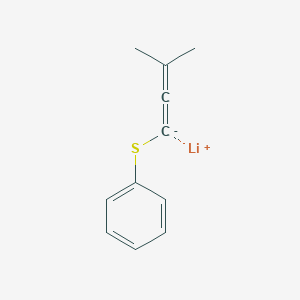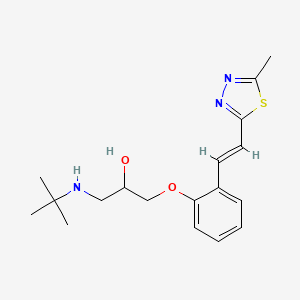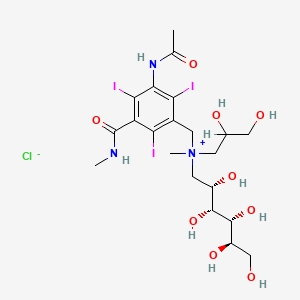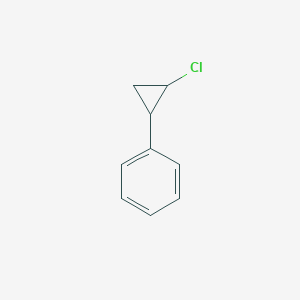
Benzene, (2-chlorocyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-chlorocyclopropyl)-: is an organic compound that features a benzene ring substituted with a 2-chlorocyclopropyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-chlorocyclopropyl)- typically involves the chlorination of cyclopropylbenzene. This can be achieved through the reaction of cyclopropylbenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position of the cyclopropyl group.
Industrial Production Methods: On an industrial scale, the production of Benzene, (2-chlorocyclopropyl)- may involve similar chlorination processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, (2-chlorocyclopropyl)- can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by electrophiles. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the cyclopropyl group, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of Benzene, (2-chlorocyclopropyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst. These reactions can convert the chlorocyclopropyl group to a cyclopropyl group or other reduced forms.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Major Products:
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Oxidation: Carboxylic acids or other oxidized products
Reduction: Reduced forms of the cyclopropyl group
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (2-chlorocyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated cyclopropyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Benzene, (2-chlorocyclopropyl)- are not well-documented, its derivatives may have potential as pharmaceutical intermediates. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, Benzene, (2-chlorocyclopropyl)- can be used in the production of specialty chemicals, agrochemicals, and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzene, (2-chlorocyclopropyl)- involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The chlorocyclopropyl group can act as an electrophile, reacting with nucleophiles in the environment. Additionally, the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Cyclopropylbenzene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Chlorobenzene: Contains a chlorine atom directly attached to the benzene ring, differing in reactivity and applications.
2-Chlorotoluene: Features a methyl group and a chlorine atom on the benzene ring, offering different chemical properties.
Uniqueness: Benzene, (2-chlorocyclopropyl)- is unique due to the presence of both a benzene ring and a chlorocyclopropyl group. This combination imparts distinct reactivity and stability, making it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
71558-46-8 |
|---|---|
Fórmula molecular |
C9H9Cl |
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
(2-chlorocyclopropyl)benzene |
InChI |
InChI=1S/C9H9Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
GBXROAOUSDRIOO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


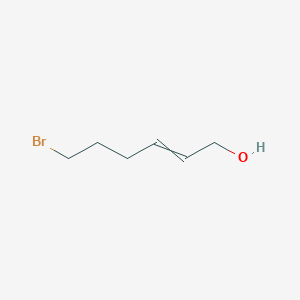



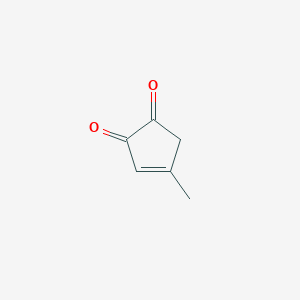

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
